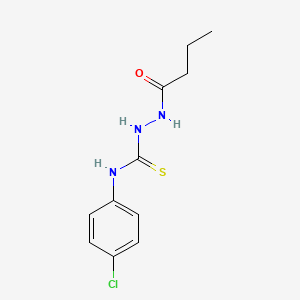
2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H14ClN3OS and its molecular weight is 271.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.0546109 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Ramadan (2019) details the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, including compounds structurally related to 2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide. These compounds were synthesized through condensation reactions and characterized by spectroscopic methods, highlighting their potential in molecular modeling and fragmentation studies (E. Ramadan, 2019).
Fluorescent Probes
- Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent chemosensor for Zn2+ detection, showcasing the application of such compounds in environmental and biological monitoring. This sensor demonstrated selectivity and sensitivity for Zn2+ without interference from other metal ions, proving useful for real-world applications such as water sample testing and biological imaging (Boeon Suh et al., 2022).
Antioxidant Activity
- Barbuceanu et al. (2014) explored the synthesis of new hydrazinecarbothioamides with antioxidant properties. The study evaluated the compounds' effectiveness using the DPPH method, finding that some derivatives exhibit significant antioxidant activity, which could be beneficial in pharmaceutical and nutraceutical applications (Stefania-Felicia Barbuceanu et al., 2014).
Solubility and Dissolution Thermodynamics
- Research by Bhat, Haq, and Shakeel (2014) focused on the solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analogue, in various solvents. Understanding the solubility behavior is crucial for the formulation development of pharmaceutical compounds, indicating how these chemical properties can guide drug delivery system design (M. A. Bhat, N. Haq, F. Shakeel, 2014).
Corrosion Inhibition
- Ebenso, Isabirye, and Eddy (2010) investigated the use of thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions. Their study shows that compounds similar to this compound can effectively protect metals against corrosion, which is significant for industrial applications, including the preservation of infrastructure and machinery (E. Ebenso, D. Isabirye, N. Eddy, 2010).
Propriétés
IUPAC Name |
1-(butanoylamino)-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-2-3-10(16)14-15-11(17)13-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVNUGDVLZDTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4,5-trichlorophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4600874.png)
![5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4600878.png)
![N-cyclohexyl-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B4600880.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4600901.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4600903.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4600907.png)
![N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4600908.png)
![4-methyl-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4600910.png)
![2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4600915.png)

![13-(difluoromethyl)-4-(3-methoxyphenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4600921.png)
![ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4600954.png)
